molecular formula C12H8N2O2 B1454995 2-Cyano-3-(1H-indol-3-yl)acrylic acid CAS No. 1453484-21-3

2-Cyano-3-(1H-indol-3-yl)acrylic acid

Cat. No. B1454995
CAS RN: 1453484-21-3
M. Wt: 212.2 g/mol
InChI Key: VEXPFUXVCVZRLI-YVMONPNESA-N
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Description

2-Cyano-3-(1H-indol-3-yl)acrylic acid is a compound with the molecular formula C12H8N2O2 . It is a cell-permeable α-cyanocinnamate compound that acts as a rapid, active site thiol modifying, time-dependent and non-competitive inhibitor of bi-directional pyruvate transport across plasma membranes in yeast, bacteria, Drosophila, and humans .


Synthesis Analysis

The synthesis of 2-Cyano-3-(1H-indol-3-yl)acrylic acid involves condensation between the aldehyde and the methylene group, resulting in the formation of the vinyl group (C = CH) .


Molecular Structure Analysis

The molecular structure of 2-Cyano-3-(1H-indol-3-yl)acrylic acid is represented by the InChI code: 1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H, (H,15,16)/b8-5- .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.21 . It is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

The compound has been studied for its potential as an anti-inflammatory and analgesic agent. A derivative, (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide (ICMD-01) , was synthesized and showed significant inhibition of nitrite production and cytokine production (IL-1β and TNFα) in macrophages . This suggests its use in treating conditions associated with inflammation and pain.

Cancer Treatment

Indole derivatives, including those similar to 2-Cyano-3-(1H-indol-3-yl)acrylic acid, have been explored for their anticancer properties. They play a role in cell biology and are considered for the treatment of various cancer types due to their ability to interact with biological targets involved in cancer progression .

Synthesis of Alkaloids

Indole derivatives are prevalent in many natural alkaloids. The synthesis of these compounds, including 2-Cyano-3-(1H-indol-3-yl)acrylic acid, is crucial for creating molecules that mimic the biological activities of natural alkaloids, which have therapeutic potential .

Mitochondrial Function Modulation

Compounds similar to 2-Cyano-3-(1H-indol-3-yl)acrylic acid have been shown to affect mitochondrial function. They can inhibit the mitochondrial pyruvate carrier, which has implications for metabolic diseases and conditions where mitochondrial function is compromised .

Development of Antimicrobial Agents

The structural framework of indole derivatives makes them suitable candidates for developing new antimicrobial agents. Their interaction with microbial enzymes and receptors can lead to the development of drugs that combat resistant strains of bacteria and fungi .

Neuroprotective Effects

Indole derivatives have been investigated for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from damage and death .

Modulation of Enzyme Activity

These compounds have been used to modulate the activity of various enzymes, including those involved in inflammatory processes and cancer. By inhibiting or activating specific enzymes, they can influence disease progression and are valuable in drug development .

Anti-Angiogenic Properties

Research has indicated that indole derivatives can exhibit anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels. This is particularly useful in treating diseases where angiogenesis plays a critical role, such as cancer .

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(Z)-2-cyano-3-(1H-indol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c13-6-8(12(15)16)5-9-7-14-11-4-2-1-3-10(9)11/h1-5,7,14H,(H,15,16)/b8-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXPFUXVCVZRLI-YVMONPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(/C#N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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